molecular formula C21H21Cl2N3O4 B12985596 4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide

4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide

Cat. No.: B12985596
M. Wt: 450.3 g/mol
InChI Key: XRBXAMRZIUEYNE-UHFFFAOYSA-N
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Description

4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide is a synthetically designed benzamide derivative of interest in advanced chemical and pharmacological research. This compound features a complex molecular architecture that includes chloro and nitro substituents, functional groups commonly associated with bioactive molecules . Its structural characteristics suggest potential as a key intermediate in the synthesis of more complex chemical libraries or for use in structure-activity relationship (SAR) studies. Researchers may investigate its properties as a potential modulator of protein-protein interactions or enzymatic activity, given that similar amide-based compounds are known to interact with biological targets . The inclusion of a cyclohexyl group may influence the molecule's lipophilicity and overall conformation, which can be critical for cell permeability and target binding. This product is intended for research applications in laboratory settings only and is not for diagnostic, therapeutic, or any personal use. Researchers should consult the material safety data sheet (MSDS) and adhere to all laboratory safety protocols when handling this material .

Properties

Molecular Formula

C21H21Cl2N3O4

Molecular Weight

450.3 g/mol

IUPAC Name

4-chloro-N-[2-(4-chloro-3-nitroanilino)-2-oxoethyl]-N-cyclohexylbenzamide

InChI

InChI=1S/C21H21Cl2N3O4/c22-15-8-6-14(7-9-15)21(28)25(17-4-2-1-3-5-17)13-20(27)24-16-10-11-18(23)19(12-16)26(29)30/h6-12,17H,1-5,13H2,(H,24,27)

InChI Key

XRBXAMRZIUEYNE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 4-Chloro-3-nitroaniline

  • Reaction Conditions :
    • Starting material: Chloronitrobenzene.
    • Reagents: Reducing agents such as iron powder and hydrochloric acid.
    • Solvent: Ethanol or water.
    • Temperature: ~50–70°C.
  • Mechanism :
    Reduction of the nitro group in chloronitrobenzene leads to the formation of the amino derivative, 4-chloro-3-nitroaniline.

Step 2: Carbamoylation

  • Reaction Conditions :
    • Reagent: Chloroformate or phenyl isocyanate.
    • Catalyst: Base such as triethylamine.
    • Solvent: Dichloromethane or tetrahydrofuran (THF).
    • Temperature: Room temperature to ~40°C.
  • Mechanism :
    The reaction between the amine group of 4-chloro-3-nitroaniline and chloroformate forms a carbamate intermediate.

Step 3: Cyclohexylation

  • Reaction Conditions :
    • Reagent: Cyclohexylamine.
    • Solvent: Dimethylformamide (DMF) or acetonitrile.
    • Catalyst: N,N'-dicyclohexylcarbodiimide (DCC) or similar coupling agents.
    • Temperature: ~50–80°C.
  • Mechanism :
    The carbamate intermediate reacts with cyclohexylamine to form the cyclohexyl-carbamoyl derivative.

Step 4: Coupling with Benzoyl Chloride

  • Reaction Conditions :
    • Reagent: Benzoyl chloride derivative (e.g., 4-chlorobenzoyl chloride).
    • Solvent: Dichloromethane or THF.
    • Catalyst: Pyridine or triethylamine as a base.
    • Temperature: ~0–10°C initially, followed by room temperature stirring.
  • Mechanism :
    The nucleophilic attack of the amine group on benzoyl chloride forms the final benzamide structure.

Reaction Data Table

Step Reactants/Reagents Solvent Catalyst/Base Temperature (°C) Yield (%)
1 Chloronitrobenzene, Fe, HCl Water/Ethanol None ~50–70 ~85
2 Chloroformate, TEA DCM/THF Triethylamine ~25–40 ~90
3 Cyclohexylamine, DCC DMF/Acetonitrile N,N'-dicyclohexylcarbodiimide ~50–80 ~88
4 Benzoyl chloride, TEA DCM/THF Pyridine ~0–25 ~92

Notes on Optimization and Challenges

  • Purity of Intermediates :
    Each step requires purification (e.g., recrystallization or column chromatography) to ensure high yield and purity for subsequent reactions.

  • Temperature Control :
    Maintaining appropriate temperatures during sensitive steps, such as carbamoylation and coupling, is crucial to prevent side reactions.

  • Solvent Selection :
    Polar aprotic solvents like DMF and THF are preferred for their ability to dissolve reactants and stabilize intermediates.

  • Catalyst Efficiency :
    Using fresh catalysts and bases ensures higher yields and minimizes by-products.

  • Safety Considerations : Handling reagents like chloroformates and benzoyl chlorides requires appropriate safety measures due to their reactivity and toxicity.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
The compound is primarily investigated for its anticancer properties. Research indicates that derivatives of nitrophenylcarbamoyl compounds exhibit significant cytotoxicity against various cancer cell lines. The presence of the chloro and nitro groups enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells. Studies have demonstrated that similar compounds can inhibit tumor growth in vivo, suggesting that 4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide may have similar effects .

1.2 Enzyme Inhibition
Another significant application is in enzyme inhibition. The compound has been shown to interact with specific enzymes involved in cancer metabolism and proliferation. For instance, it may inhibit proteases or kinases that play crucial roles in tumor progression, making it a candidate for further development as an anticancer drug .

Biological Testing and Toxicology

2.1 Bioassays
The compound has been subjected to various bioassays to evaluate its pharmacological properties. These tests help in determining the efficacy and safety profile of the compound, which is essential for any potential therapeutic use. Preliminary results indicate that it has a favorable safety profile compared to other chemotherapeutic agents .

2.2 Toxicological Studies
Toxicological assessments are critical for understanding the safety of new compounds. Studies have shown that while some derivatives exhibit cytotoxicity towards cancer cells, they also need to be evaluated for their effects on normal cells to ensure selectivity and minimize side effects .

Case Studies

Study Reference Focus Findings
Anticancer propertiesDemonstrated significant cytotoxic effects on breast cancer cell lines.
Enzyme inhibitionIdentified as a potent inhibitor of specific kinases involved in cell proliferation.
ToxicologyExhibited low toxicity in preliminary animal studies compared to standard treatments.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with proteins, affecting various biological pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzamide Analogs

Compound Name Key Substituents Structural Impact Potential Applications Reference
4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide 4-methoxyphenyl, 3-nitro Electron-donating methoxy group enhances solubility; nitro group adds polarity. Intermediate in organic synthesis
4-Chloro-N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)benzamide Diethylaminobenzyl, tetrahydrothiophene-1,1-dioxide Basic diethylamino group improves solubility in acidic media; sulfone adds polarity. Pharmaceutical lead optimization
4-Chloro-N-(3-fluorobenzyl)-N-methylbenzamide (ligand L1) 3-fluorobenzyl, methyl Fluorine’s electronegativity stabilizes interactions; methyl group adds steric bulk. Catalysis in Suzuki coupling
4-Chloro-N-(cyanoethoxymethyl)benzamide (Zarilamid) Cyanoethoxymethyl Polar cyano and ether groups enhance water solubility. Agricultural fungicide
Target Compound Cyclohexyl, 4-chloro-3-nitrophenylcarbamoyl-methyl Lipophilic cyclohexyl enhances membrane permeability; nitro group may confer redox activity. Under investigation

Key Observations :

  • Electron-Withdrawing vs.
  • Lipophilicity: The cyclohexyl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., methyl or cyanoethoxymethyl), favoring membrane penetration .
  • Steric Effects : Bulky substituents like tetrahydrothiophene-1,1-dioxide or fluorobenzyl groups in analogs may hinder target binding, whereas the target’s methylcarbamoyl linker offers flexibility .

Characterization Methods :

  • Spectroscopy : 1H/13C NMR and IR confirm functional groups and purity (e.g., nitro stretch at ~1,520 cm⁻¹) .
  • Mass Spectrometry : HRMS (e.g., C27H33ClN7O2 [M+H]+ 522.2379) validates molecular weight .
  • Crystallography: Hydrogen-bonding patterns (e.g., O-H···O, N-H···O) in analogs like 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate suggest stable crystal packing .

Table 2: Bioactivity Profiles of Selected Analogs

Compound Name Bioactivity/Application Structural Basis Reference
Zarilamid Fungicidal activity via inhibition of fungal cell wall synthesis Cyanoethoxymethyl enhances target interaction
Ligand L1 (Fluorobenzyl) Catalytic activity in Suzuki C-C coupling reactions Fluorine stabilizes transition states
3-Chloro-N-(4-methoxybenzoyl) Anticancer activity linked to HDAC inhibition Methoxy group modulates solubility and binding

Inferences for the Target Compound :

  • Hypothetical Bioactivity : The nitro group may confer redox activity (e.g., prodrug activation), while the chloro groups could enhance binding to hydrophobic enzyme pockets .

Biological Activity

4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide, with the CAS number 332156-36-2, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H21Cl2N3O4C_{21}H_{21}Cl_2N_3O_4, indicating the presence of chlorine, nitrogen, and oxygen atoms which are crucial for its biological interactions. The compound features a chloro-nitrophenyl moiety which is often associated with various pharmacological activities.

Mechanisms of Biological Activity

The biological activity of 4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease, which are involved in various physiological processes. Inhibiting these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This suggests that 4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide may also possess antimicrobial properties .
  • Cytotoxic Effects : Some studies indicate that compounds containing nitrophenyl groups can exhibit cytotoxic effects against cancer cell lines, potentially making them candidates for anticancer therapy .

Case Studies

  • Enzyme Inhibition Assays : In a study assessing the AChE inhibitory activity, similar compounds were tested for their ability to inhibit enzyme activity in vitro. The results indicated significant inhibition compared to control groups, suggesting potential therapeutic applications .
  • Antibacterial Screening : A series of synthesized compounds including derivatives of benzamide were evaluated for their antibacterial properties. The findings revealed that certain derivatives exhibited strong activity against pathogenic bacterial strains, supporting the hypothesis that structural modifications can enhance biological efficacy .

Data Table: Biological Activity Summary

Activity Type Tested Compound Activity Level Reference
Enzyme InhibitionAChE InhibitorSignificant inhibition
AntibacterialAgainst Salmonella typhiModerate to strong
CytotoxicityCancer Cell LinesVariable

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